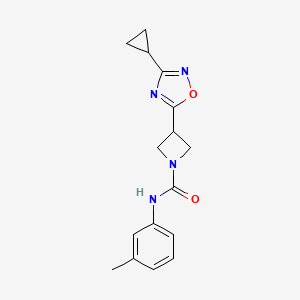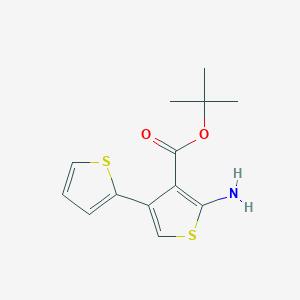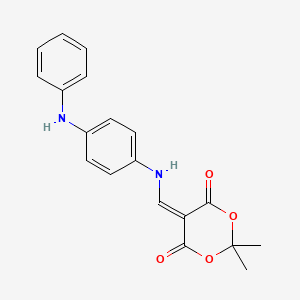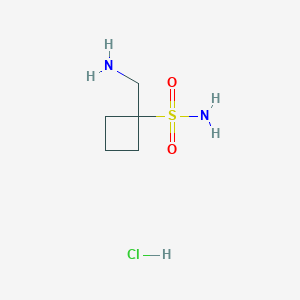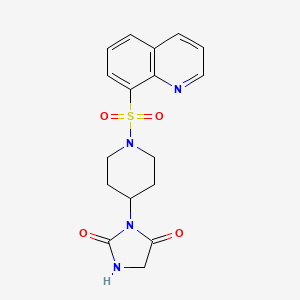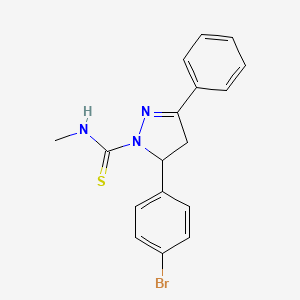
5-(4-ブロモフェニル)-N-メチル-3-フェニル-4,5-ジヒドロ-1H-ピラゾール-1-カルボチオアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that features a pyrazole ring substituted with bromophenyl and phenyl groups
科学的研究の応用
5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and liquid crystalline materials.
Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with enzymes and receptors, providing insights into their mechanism of action.
作用機序
Target of Action
Pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, pyrazole derivatives interact with their targets, leading to changes in cellular processes. For example, some pyrazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, some pyrazole derivatives have been found to affect pathways related to inflammation, viral replication, and cell growth .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Some pyrazole derivatives have been found to inhibit viral replication, reduce inflammation, and inhibit cell growth .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of the compound. For example, certain conditions may enhance or inhibit the absorption, distribution, metabolism, or excretion of the compound .
生化学分析
Biochemical Properties
5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased acetylcholine levels, affecting nerve impulse transmission. Additionally, the compound interacts with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
The effects of 5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress response, leading to altered levels of ROS and subsequent cellular damage . Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing energy production and utilization within cells .
Molecular Mechanism
At the molecular level, 5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exerts its effects through various binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, the compound can interact with ROS, affecting their production and scavenging within cells . These interactions result in changes in gene expression, particularly those involved in oxidative stress response and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term exposure to the compound has been shown to affect cellular function, particularly in terms of oxidative stress and metabolic activity . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical applications .
Dosage Effects in Animal Models
The effects of 5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it can lead to toxic effects, including neurotoxicity and impaired cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and ROS-scavenging enzymes, influencing their activity and subsequent metabolic flux . The compound’s effects on metabolic pathways are evident in its ability to modulate energy production and utilization within cells . These interactions highlight the compound’s potential for influencing metabolic processes in various biological systems .
Transport and Distribution
The transport and distribution of 5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently transported across cell membranes, allowing for its accumulation in specific cellular compartments . This distribution is crucial for its biochemical activity, as it ensures the compound reaches its target sites within cells .
Subcellular Localization
The subcellular localization of 5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is primarily within the mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . Within the mitochondria, the compound exerts its effects on oxidative stress and metabolic activity, highlighting its potential for targeting mitochondrial dysfunction in various diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with methyl isothiocyanate under basic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted pyrazole derivatives
類似化合物との比較
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a pyrazole ring.
5-(4-bromophenyl)-4,6-dichloropyrimidine: Similar in having a bromophenyl group, but features a pyrimidine ring with additional chlorine substitutions.
Uniqueness
5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific substitution pattern and the presence of a carbothioamide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
IUPAC Name |
3-(4-bromophenyl)-N-methyl-5-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3S/c1-19-17(22)21-16(13-7-9-14(18)10-8-13)11-15(20-21)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTYYRRQDMDNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)
![2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2505705.png)
![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)

![1-(3-Phenylpropyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2505713.png)



